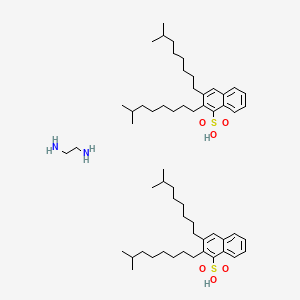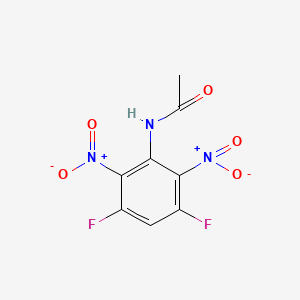
Triphenyl(3-phenylpropadienyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(3-phenylpropadienyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C27H22BrP. This compound is known for its unique structure, which includes a triphenylphosphonium group attached to a 3-phenylpropadienyl moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(3-phenylpropadienyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropargyl bromide. This reaction typically occurs in the presence of a solvent such as xylene or toluene and can be accelerated using microwave irradiation. The reaction yields the desired compound with high purity and good yield .
Industrial Production Methods
This process often includes the reaction of phosphorus trichloride with phenylmagnesium bromide or phenyllithium, followed by further functionalization .
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(3-phenylpropadienyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with secondary amines to form adducts with an α,β-double bond.
Cycloisomerization: It can participate in cycloisomerization reactions, forming cyclic compounds.
Dehydrobromination: This compound can undergo intramolecular dehydrobromination to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include secondary amines, phenylhydrazine, and dimethylformamide. These reactions typically occur under mild conditions and can be facilitated by microwave irradiation .
Major Products Formed
The major products formed from reactions with this compound include adducts with α,β-double bonds and cyclic compounds resulting from cycloisomerization .
Applications De Recherche Scientifique
Triphenyl(3-phenylpropadienyl)phosphanium bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Triphenyl(3-phenylpropadienyl)phosphanium bromide involves its ability to form stable adducts with nucleophiles. The compound’s phosphonium group acts as an electrophile, facilitating reactions with nucleophilic reagents. This interaction leads to the formation of various products, depending on the reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl(3-phenylprop-2-ynyl)phosphonium bromide: Another isomer in the tautomeric system, which reacts similarly with secondary amines.
Triphenyl(propyl)phosphonium bromide: Known for its use in Wittig reactions and as a catalyst in organic synthesis.
(3-Bromopropyl)triphenylphosphonium bromide: Used in the synthesis of functionalized polyurethanes and other organic compounds.
Uniqueness
Triphenyl(3-phenylpropadienyl)phosphanium bromide is unique due to its ability to form stable adducts with nucleophiles and its versatility in various chemical reactions. Its structure allows for diverse applications in scientific research and industry, making it a valuable compound in the field of chemistry .
Propriétés
Numéro CAS |
64934-32-3 |
|---|---|
Formule moléculaire |
C27H22BrP |
Poids moléculaire |
457.3 g/mol |
Nom IUPAC |
triphenyl(3-phenylpropa-1,2-dienyl)phosphanium;bromide |
InChI |
InChI=1S/C27H22P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-23H;1H/q+1;/p-1 |
Clé InChI |
QVGGXHBKPNFAKL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C=C=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


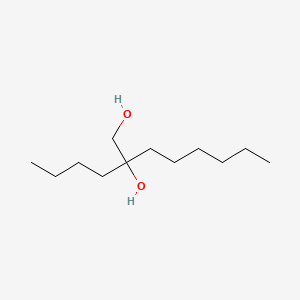
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)


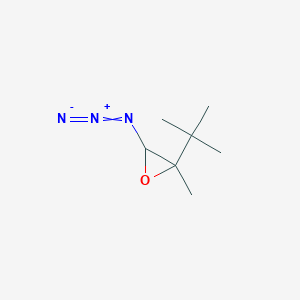
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
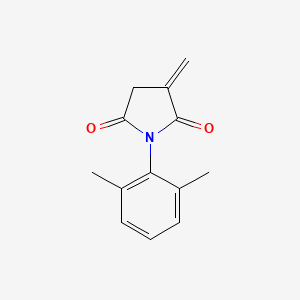
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
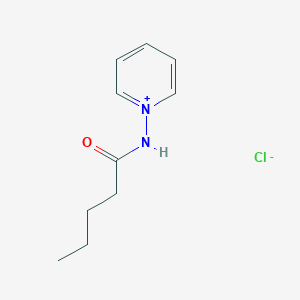
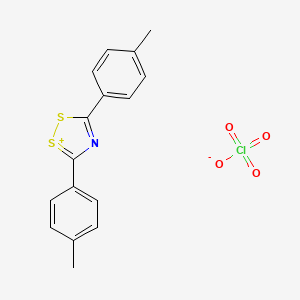
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-[3-(1-ethoxyethoxy)propyl]-](/img/structure/B14505547.png)
